molecular formula C13H20O5 B1354394 Diethyl 2-(2-oxocyclohexyl)malonate CAS No. 4039-31-0

Diethyl 2-(2-oxocyclohexyl)malonate

Cat. No. B1354394
CAS RN: 4039-31-0
M. Wt: 256.29 g/mol
InChI Key: DDSRUIQCMVMASX-UHFFFAOYSA-N
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Description

Diethyl 2-(2-oxocyclohexyl)malonate , also known as DOHM , is a cyclic malonic acid derivative. It has garnered significant interest due to its versatile chemical, biological, and pharmaceutical properties. The compound’s molecular formula is C₁₃H₂₀O₅ , with a molecular weight of 256.30 g/mol .


Synthesis Analysis

The synthesis of DOHM involves the reaction of malonic ester with a cyclohexanone derivative. The ester groups are then diethylated, resulting in the formation of the cyclic structure.


Molecular Structure Analysis

The molecular structure of DOHM consists of a cyclohexyl ring fused to a malonate moiety . The two ester groups are attached to the cyclohexyl ring, contributing to its unique properties. The compound’s three-dimensional arrangement plays a crucial role in its reactivity and interactions .

Scientific Research Applications

Enzymatic Synthesis

"Chemoenzymatic synthesis of 2-oxabicyclo[3.3.1]nonan-3-one enantiomers via microbial reduction by Absidia coerulea AM 93" by Olejniczak (2010) discusses the enzymatic synthesis involving diethyl 2-(2-oxocyclohexyl)malonate. This study explores the microbial enantioselective reduction of diethyl 2-(3-oxocyclohexyl)malonate, leading to the formation of important enantiomers through biotransformation. This process includes chemical lactonization and determination of absolute configuration of products (Olejniczak, 2010).

Synthesis of Nitrogen-Containing Carboxylic Acids

In "Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate" by Xiong et al. (2018), diethyl 2-(2-chloronicotinoyl)malonate is presented as an important intermediate in the synthesis of small molecule anticancer drugs. This research outlines an optimized synthetic method for producing this nitrogen-containing water-soluble carboxylic acid (Xiong et al., 2018).

Reactivity and Formation of α-Substituted Oximes

Bizjaev et al. (2004) in their study "C-Alkylation of nitroso chlorides with diethyl malonate" investigate the reactivity of diethyl malonate with nitroso chlorides. The reaction resulted in C-alkylation and formation of α-substituted oximes with diethyl malonate moiety in significant yields (Bizjaev et al., 2004).

Use in Cyclocondensation Reactions

"Malonates in Cyclocondensation Reactions" by Stadlbauer et al. (2001) describes the use of malonates, including diethyl malonates, as reagents for cyclocondensation with 1,3-dinucleophiles to form six-membered heterocycles. This study highlights the versatility of malonates in synthesizing complex chemical structures (Stadlbauer et al., 2001).

Synthesis of β-Trifluoromethyl-N-Acetyltryptophan

The research "Highly diastereoselective synthesis of β-trifluoromethyl-N-acetyltryptophan" by Gong et al. (1999) demonstrates the use of diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates in synthesizing β-trifluoromethyl-N-acetyltryptophan. This involves hydrolysis and decarboxylation steps, indicating the compound's role in complex organic synthesis (Gong et al., 1999).

Electrophilic Amination for Grignard Reagents

The paper "Iminomalonate as a Convenient Electrophilic Amination Reagent for Grignard Reagents" by Niwa et al. (2002) explores the role of diethyl 2-[N-(p-methoxyphenyl)imino]malonate in amination reactions with alkyl Grignard reagents. This study highlights its use in synthesizing N-alkyl-p-anisidines and primary amines (Niwa et al., 2002).

Impact on Supramolecular Architecture

In "Hydrogen bonding due to regioisomerism and its effect on the supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates," Ilangovan et al. (2013) discuss the influence of diethyl malonates on hydrogen bonding and molecular packing. This study provides insight into the structural impact of malonates on larger molecular architectures (Ilangovan et al., 2013).

properties

IUPAC Name

diethyl 2-(2-oxocyclohexyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10(9)14/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSRUIQCMVMASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474411
Record name DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2-oxocyclohexyl)malonate

CAS RN

4039-31-0
Record name DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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